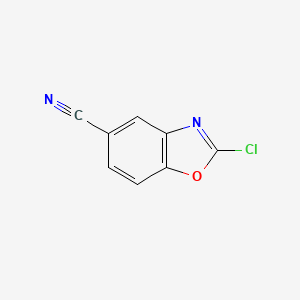

2-Chloro-1,3-benzoxazole-5-carbonitrile

Vue d'ensemble

Description

2-Chloro-1,3-benzoxazole-5-carbonitrile is a chemical compound with the molecular formula C8H3ClN2O and a molecular weight of 178.575 . It is used in research .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . In one method, 2-(chloromethyl)-1H-benzo[d]imidazole was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Another method involved the synthesis of 2-(2-naphthylamino)benzoxazole via reaction with 2-amino-1-naphthalenesulfonic acid .Molecular Structure Analysis

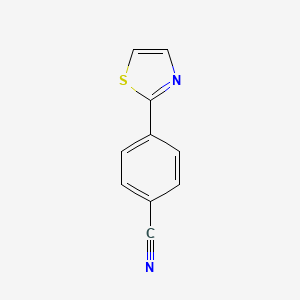

The molecular structure of 2-Chloro-1,3-benzoxazole-5-carbonitrile consists of a benzoxazole ring with a chlorine atom and a carbonitrile group attached .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Applications De Recherche Scientifique

Synthetic Organic Chemistry

2-Chloro-1,3-benzoxazole-5-carbonitrile serves as a versatile starting material for various synthetic pathways in organic chemistry. It’s used to create benzoxazole derivatives that have shown a broad range of biological activities . These derivatives are synthesized using different catalysts and reaction conditions, leading to a variety of compounds with potential applications in drug discovery.

Antimicrobial Activity

Benzoxazole derivatives, including those derived from 2-Chloro-1,3-benzoxazole-5-carbonitrile, exhibit significant antimicrobial properties. They have been tested against various bacterial and fungal strains, showing activity comparable to standard drugs like voriconazole against pathogens such as Aspergillus niger . This highlights their potential as new antimicrobial agents.

Anticancer Research

In the field of anticancer research, benzoxazole derivatives have been evaluated for their efficacy against cancer cell lines. For instance, certain compounds have shown promising results against human colorectal carcinoma (HCT116) cancer cell lines, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

These compounds are known to target various enzymes or proteins involved in the pathway of cancer formation and proliferation, such as DNA topoisomerases, protein kinases, and histone deacetylases . By inhibiting these enzymes, benzoxazole derivatives can interfere with the growth and survival of cancer cells.

Pharmacological Applications

The pharmacological profile of benzoxazole derivatives is quite extensive. They have been associated with a wide spectrum of activities, including anti-inflammatory, antihistamine, and antiparkinson effects. This makes them valuable leads for the development of new drugs .

Green Chemistry

2-Chloro-1,3-benzoxazole-5-carbonitrile is also used in green chemistry applications. Its derivatives can be synthesized using eco-friendly pathways and catalytic systems, reducing the environmental impact of chemical synthesis .

Mécanisme D'action

Target of Action

The primary targets of 2-Chloro-1,3-benzoxazole-5-carbonitrile are various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc . These targets play a crucial role in the pathway of disease formation and proliferation .

Biochemical Pathways

The compound affects various biochemical pathways involved in disease formation and proliferation. By targeting key enzymes and proteins, it can disrupt the normal functioning of these pathways, leading to potential therapeutic effects .

Result of Action

The compound exhibits a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . The presence of electron-withdrawing groups in some derivatives improved the antimicrobial activity against certain pathogens .

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-1,3-benzoxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2O/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXCZHJSELQADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296052 | |

| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,3-benzoxazole-5-carbonitrile | |

CAS RN |

114997-92-1 | |

| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114997-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)

![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)